molecular formula C9H9F4N3O B14540125 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide CAS No. 62225-73-4

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide

Cat. No.: B14540125
CAS No.: 62225-73-4
M. Wt: 251.18 g/mol
InChI Key: OKBKWHYCCYDPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide typically involves multiple steps, including Friedel-Crafts acylation, conversion from the acyl group to an alkane, and nitration . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-N-methylhydrazine-1-carboxamide can be compared with other similar compounds, such as:

These compounds share the trifluoromethyl group, which imparts similar properties, but they differ in their specific structures and applications. The unique combination of the trifluoromethyl group with the hydrazine and carboxamide functionalities in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

CAS No.

62225-73-4

Molecular Formula

C9H9F4N3O

Molecular Weight

251.18 g/mol

IUPAC Name

1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methylurea

InChI

InChI=1S/C9H9F4N3O/c1-15-8(17)16(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,14H2,1H3,(H,15,17)

InChI Key

OKBKWHYCCYDPDX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C1=CC(=C(C=C1)F)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.